Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves multiple steps. The initial step typically includes the formation of the dichlorocyclopropyl group, followed by its attachment to a phenoxy group. This intermediate is then reacted with a methylpropanoyl chloride to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dichlorocyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ciprofibrate Methyl Ester: Similar in structure but differs in the functional groups attached to the core structure.
Diclofop Methyl: Another compound with a dichlorocyclopropyl group but with different substituents.
Uniqueness
Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Dichlorocyclopropyl Phenoxy Group : Enhances lipophilicity and may contribute to biological activity.
- Carboxylate Functionality : Implicated in various biochemical interactions.
The molecular formula is C16H18Cl2N2O4S with a molecular weight of approximately 404.29 g/mol.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Enzyme Inhibition : Compounds in the thiazole family have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation .
- Antiproliferative Activity : Studies on related thiazole derivatives demonstrated significant antiproliferative effects against cancer cell lines, including prostate and melanoma cells. The most potent derivatives exhibited IC50 values ranging from 0.7 to 1.0 μM .
- Tubulin Polymerization Inhibition : Some thiazole derivatives disrupt tubulin polymerization, a crucial process for cell division. This mechanism is particularly relevant in cancer therapeutics .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
Case Studies
- Prostate Cancer Research : A study involving derivatives of thiazoles found that specific modifications led to enhanced potency against prostate cancer cells, with some compounds demonstrating IC50 values as low as 0.7 μM . These findings suggest that this compound could be a candidate for further development in oncology.
- Xanthine Oxidase Inhibition : A series of thiazole derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that modifications to the thiazole structure could significantly enhance inhibitory activity, suggesting a potential therapeutic application in gout and other inflammatory conditions .
Properties
Molecular Formula |
C19H20Cl2N2O4S |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
methyl 2-[[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-10-14(15(24)26-4)22-17(28-10)23-16(25)18(2,3)27-12-7-5-11(6-8-12)13-9-19(13,20)21/h5-8,13H,9H2,1-4H3,(H,22,23,25) |
InChI Key |
RNUZXSJCBRBWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.